molecular formula C10H10O2 B061508 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone CAS No. 192047-39-5

1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone

Cat. No.: B061508
CAS No.: 192047-39-5
M. Wt: 162.18 g/mol
InChI Key: IGCQIHCZUYCYAA-VHSXEESVSA-N
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Description

1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone (CAS: 146388-50-3), also known as epoxybenzalacetone, is a chiral epoxide-containing ketone characterized by a phenyl-substituted oxirane (epoxide) ring fused to an ethanone group. Its stereochemistry (2R,3R) is critical for its reactivity and biological interactions. The compound is primarily synthesized via epoxidation of α,β-unsaturated ketones or through stereoselective coupling reactions, as seen in analogous synthetic routes for cannabinoid derivatives . Its structural rigidity and electrophilic epoxide moiety make it a valuable intermediate in medicinal chemistry and natural product synthesis.

Properties

CAS No.

192047-39-5

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-[(2R,3S)-3-phenyloxiran-2-yl]ethanone

InChI

InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10-/m0/s1

InChI Key

IGCQIHCZUYCYAA-VHSXEESVSA-N

SMILES

CC(=O)C1C(O1)C2=CC=CC=C2

Isomeric SMILES

CC(=O)[C@H]1[C@H](O1)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1C(O1)C2=CC=CC=C2

Synonyms

Ethanone, 1-(3-phenyloxiranyl)-, (2R-cis)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxiranyl Ethanones

A key structural analog is 1-[(2R,3R)-3-pentyloxiranyl]ethanone (CAS: 191982-03-3), where the phenyl group is replaced with a pentyl chain. This substitution reduces steric hindrance and increases lipophilicity (calculated logP: ~3.40 vs. Conversely, the phenyl group in the target compound introduces π-π stacking capabilities, which may improve binding to aromatic residues in biological targets .

Compound Substituent Molecular Weight (g/mol) logP Source
1-[(2R,3R)-3-Phenyloxiranyl]ethanone Phenyl 176.22 ~2.80 Synthetic
1-[(2R,3R)-3-Pentyloxiranyl]ethanone Pentyl 170.23 ~3.40 Synthetic

Functional Group Modifications

  • 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone: Isolated from Litsea cubeba volatiles, this compound replaces the oxirane with a cyclopentyl-furan system. Unlike the target compound, it exhibits antioxidant activity (IC₅₀: 12.5 μM in DPPH assays), linked to its hydrocarbon and acid content .
  • Anhydrocannabimovone (ACBM): A non-classical cannabinoid with a cyclopenta[b]benzofuran core and ethanone group. Unlike the target compound’s epoxide, ACBM’s fused bicyclic system confers stability against nucleophilic attack, reducing reactivity but enabling selective receptor interactions .

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